3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-25(2)11-16-19(17(29)12-25)18(14-7-4-3-5-8-14)20-21(26)22(32-24(20)28-16)23(30)27-13-15-9-6-10-31-15/h3-5,7-8,15H,6,9-13,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLVXEALGURYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCC4CCCO4)N)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a thienoquinoline core that is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienoquinoline scaffold allows for effective binding to active sites or pockets within these targets, leading to modulation of biological pathways. This interaction may result in inhibition or activation of key processes involved in disease mechanisms.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl have demonstrated antimicrobial properties. For instance, derivatives of thienoquinolines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that thienoquinoline derivatives exhibit anticancer activity by targeting specific cancer cell lines. For example, some compounds in this class have been shown to inhibit the growth of leukemia cells with IC50 values indicating effective potency . The mechanism often involves the induction of apoptosis or cell cycle arrest in malignant cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar thienoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
1.1 Overview of Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds related to thieno[2,3-b]quinoline derivatives. KNI-1039 has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that thieno[2,3-b]pyridine analogues exhibited significant anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The most potent compounds showed IC50 values in the low nanomolar range, indicating strong activity against these malignancies .
1.2 Mechanism of Action
The mechanism by which KNI-1039 exerts its anticancer effects likely involves the disruption of critical protein-protein interactions necessary for tumor growth and survival. The compound's structural features facilitate binding to specific targets within cancer cells, leading to apoptosis and inhibition of proliferation. Research indicates that similar thieno[2,3-b]quinoline derivatives can bind effectively to key sites on target proteins, thereby modulating their activity .
Antimicrobial Activity
2.1 Antibacterial Properties
KNI-1039 has also been investigated for its antimicrobial properties. Compounds with thieno[2,3-b]quinoline structures have shown promising results against various bacterial strains. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity .
2.2 Case Studies
In a specific case study involving a series of thieno[2,3-b]quinoline derivatives, researchers found that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced the antibacterial potency of these compounds .
Enzyme Inhibition
3.1 Targeting Kinases
KNI-1039 has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways that regulate growth and metabolism. Inhibitors targeting these kinases are critical in developing therapies for diseases such as cancer and autoimmune disorders .
3.2 Research Findings
Recent findings suggest that thieno[2,3-b]quinoline derivatives can effectively inhibit specific kinases associated with tumor progression and inflammation. For example, a study reported that certain analogues demonstrated significant inhibition of mitogen-activated protein kinases (MAPKs), which are pivotal in controlling cell proliferation and survival pathways .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
Crystallography
- Molecular Geometry: Related compounds (e.g., ) exhibit non-planar fused-ring systems. For example, the pyrimidine ring in adopts a flattened boat conformation (deviation: 0.224 Å), which may parallel the target compound’s conformation.
- Intermolecular Interactions : C–H···O hydrogen bonds in form chains along the c-axis, suggesting similar packing motifs for the target compound due to its oxo and carboxamide groups.
Hydrogen Bonding and Solubility
- Hydrogen-Bonding Patterns : The oxo and carboxamide groups in the target compound enable robust hydrogen-bonding networks, akin to patterns observed in . The oxolan-2-ylmethyl group may participate in additional C–H···O interactions.
- Solubility : Compared to the methoxyphenyl analog (), the oxolan-2-ylmethyl group’s ether oxygen could enhance aqueous solubility, while the benzothiazole derivative () may exhibit lower solubility due to its hydrophobic aromatic system.
Pharmacological Potential
- Substituent Impact : The benzothiazole group in may enhance binding to biological targets (e.g., kinases), while the oxolan-2-ylmethyl group in the target compound could improve bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
